molecular formula C9H9F2NO2 B1348891 2,5-Difluoro-l-phenylalanine CAS No. 31105-92-7

2,5-Difluoro-l-phenylalanine

Cat. No.: B1348891
CAS No.: 31105-92-7
M. Wt: 201.17 g/mol
InChI Key: YHYQITHAFYELNW-QMMMGPOBSA-N
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Description

2,5-Difluoro-l-phenylalanine is a fluorinated derivative of the amino acid phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-l-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of fluorinated amino acids, including this compound, often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as crystallization and chromatography are commonly used .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-l-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzoic acids, while reduction can produce difluorinated phenylethylamines .

Scientific Research Applications

2,5-Difluoro-l-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Difluoro-l-phenylalanine exerts its effects involves its incorporation into proteins and peptides. The presence of fluorine atoms can alter the acidity, basicity, hydrophobicity, and overall conformation of the molecules. This modulation can affect protein-protein interactions, enzyme activity, and metabolic stability .

Comparison with Similar Compounds

  • 2-Fluoro-l-phenylalanine
  • 3,5-Difluoro-l-phenylalanine
  • 4-Fluoro-l-phenylalanine

Uniqueness: 2,5-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can lead to distinct electronic and steric effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

(2S)-2-amino-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYQITHAFYELNW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351991
Record name 2,5-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-92-7
Record name 2,5-difluoro-l-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-3-(2,5-difluoro-phenyl)-propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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